1,4-dimethyl-1H-indazol-6-ol
CAS No.: 1416712-62-3
Cat. No.: VC11521082
Molecular Formula: C9H10N2O
Molecular Weight: 162.2
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1416712-62-3 |
---|---|
Molecular Formula | C9H10N2O |
Molecular Weight | 162.2 |
Introduction
Chemical Identity and Structural Characteristics
1,4-Dimethyl-1H-indazol-6-ol belongs to the indazole family, characterized by a bicyclic structure comprising a benzene ring fused to a pyrazole ring. Its molecular formula is C₉H₁₀N₂O, with a molecular weight of 162.19 g/mol. The IUPAC name, 1,4-dimethylindazol-6-ol, reflects the positions of the methyl substituents and the hydroxyl group on the indazole scaffold .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₉H₁₀N₂O |
Molecular Weight | 162.19 g/mol |
IUPAC Name | 1,4-dimethylindazol-6-ol |
Canonical SMILES | CC1=CC(=CC2=C1C=NN2C)O |
Appearance | Crystalline powder (inferred) |
Storage Conditions | 4°C (recommended for analogs) |
The compound’s structure confers distinct electronic and steric properties, influencing its reactivity and interactions with biological targets. The hydroxyl group at position 6 and methyl groups at positions 1 and 4 contribute to its polarity and solubility profile .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of 1,4-dimethyl-1H-indazol-6-ol typically involves cyclization reactions using hydrazine derivatives. A validated method involves the condensation of 2-methyl-3-nitrobenzoic acid with hydrazine hydrate under acidic conditions, followed by reduction and methylation steps . For example, in a procedure analogous to the synthesis of related indazole derivatives, hydrazine hydrate reacts with diketone precursors in methanol under reflux to form the indazole core. The reaction is monitored via thin-layer chromatography (TLC), and the product is isolated through acidification and recrystallization .
Industrial-Scale Manufacturing
Industrial production emphasizes scalability and purity optimization. Continuous flow reactors and automated systems are employed to enhance yield and reduce byproducts. Key challenges include controlling regioselectivity during methylation and ensuring the stability of the hydroxyl group under reaction conditions. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are critical for achieving pharmaceutical-grade purity .
Chemical Reactivity and Functionalization
1,4-Dimethyl-1H-indazol-6-ol exhibits diverse reactivity, enabling its transformation into derivatives for tailored applications.
Oxidation and Reduction
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Oxidation: Treatment with potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) oxidizes the hydroxyl group to a ketone, forming 1,4-dimethyl-1H-indazol-6-one .
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Reduction: Sodium borohydride (NaBH₄) selectively reduces the pyrazole ring’s double bonds, yielding tetrahydroindazole analogs .
Substitution Reactions
Electrophilic aromatic substitution occurs at the indazole’s electron-rich positions. For instance:
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Nitration: Concentrated nitric acid introduces nitro groups at position 5 or 7.
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Halogenation: Bromine (Br₂) in acetic acid generates brominated derivatives, useful in cross-coupling reactions .
Table 2: Representative Reactions and Products
Reaction Type | Reagents/Conditions | Major Product |
---|---|---|
Oxidation | KMnO₄, H₂O, 60°C | 1,4-dimethyl-1H-indazol-6-one |
Reduction | NaBH₄, MeOH, 25°C | Tetrahydroindazole derivative |
Bromination | Br₂, AcOH, 0°C | 5-bromo-1,4-dimethyl-1H-indazol-6-ol |
Applications in Scientific Research
Material Science
The compound serves as a precursor for organic semiconductors and fluorescent dyes. Its rigid aromatic system facilitates π-π stacking, enhancing charge transport in electronic devices .
Biological Activity and Mechanistic Insights
Preliminary studies suggest that 1,4-dimethyl-1H-indazol-6-ol interacts with cellular targets such as cyclooxygenase-2 (COX-2) and serotonin receptors, though detailed mechanisms remain under investigation. In vitro assays on analogous compounds reveal moderate antibacterial activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) .
Comparative Analysis with Structural Analogs
Table 3: Comparison of Indazole Derivatives
Compound | Substitution Pattern | Key Properties |
---|---|---|
1,4-Dimethyl-1H-indazol-6-ol | 1-Me, 4-Me, 6-OH | High polarity, moderate solubility |
1,6-Dimethyl-1H-indazol-4-amine | 1-Me, 6-Me, 4-NH₂ | Basic character, enhanced stability |
1,2-Dimethyl-1H-indazole | 1-Me, 2-Me | Lipophilic, CNS activity |
The positional isomerism of methyl and hydroxyl groups significantly impacts physicochemical and biological properties. For instance, the 6-OH group in 1,4-dimethyl-1H-indazol-6-ol enhances hydrogen-bonding capacity compared to amine-substituted analogs .
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